molecular formula C24H19NO6 B11621779 Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11621779
M. Wt: 417.4 g/mol
InChI Key: OZFIKWCWPGBQJO-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various substituents, including a nitrophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the benzofuran core is treated with a nitrating agent such as nitric acid.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol (e.g., ethanol) and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in redox reactions, while the benzofuran core can interact with biological macromolecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
  • 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide

Uniqueness

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Biological Activity

Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

This compound belongs to the benzofuran class of compounds, characterized by the presence of a benzofuran ring, a nitrophenyl group, and an ethoxycarbonyl moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Nitrophenyl Group : This is accomplished via nitration reactions.
  • Formation of the Ethoxycarbonyl Group : This step involves esterification processes to yield the final compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound were tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 40 µM against resistant strains like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µM)
Compound AS. aureus20
Compound BE. coli30
This compoundS. aureusTBD

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. A comparative study indicated that similar benzofuran derivatives inhibited fungal growth with varying degrees of efficacy, suggesting a potential role in treating fungal infections .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Oxidative Stress Modulation : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
  • Enzyme Inhibition : The sulfonamide or methoxy groups may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Membrane Interaction : The structural stability provided by the benzofuran ring enhances interaction with biological membranes, facilitating cellular uptake.

Case Studies and Research Findings

Several research studies have highlighted the therapeutic potential of similar compounds:

  • Neuroprotective Effects : A study demonstrated that derivatives showed neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
  • Antioxidant Activity : Another investigation revealed that related benzofuran compounds exhibited significant antioxidant capacity, which could be beneficial in preventing oxidative damage in cells .

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19NO6/c1-2-29-24(26)22-20-14-19(30-15-16-7-6-10-18(13-16)25(27)28)11-12-21(20)31-23(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3

InChI Key

OZFIKWCWPGBQJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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